N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzyl carboxamide group. Its structure includes a 4-chlorophenyl substituent at position 3 and a benzyl group attached to the carboxamide moiety.
Properties
Molecular Formula |
C23H16ClN5O2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30) |
InChI Key |
NWCULADIJHOGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Introduction of the quinazoline moiety: The quinazoline ring is introduced through a series of reactions involving the appropriate starting materials.
Benzylation and chlorination:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structural Attributes :
- 4-Chlorophenyl group : Enhances lipophilicity and influences electronic properties.
- Benzyl carboxamide : Contributes to hydrogen bonding and solubility profiles.
Comparison with Similar Compounds
The compound is compared to its closest structural analog, N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound ID: E543-0685), which substitutes the 4-chlorophenyl group with a 4-methoxyphenyl moiety . Below is a detailed analysis:
Structural and Physicochemical Differences
Key Observations:
Substituent Effects: The 4-chlorophenyl group increases molecular weight (due to chlorine’s atomic mass) and lipophilicity (higher logP) compared to the 4-methoxyphenyl group. The methoxy group introduces an additional oxygen atom, raising hydrogen bond acceptor count and polar surface area.
Solubility and Bioavailability :
- The target compound’s higher logP (~3.5 vs. 2.97) suggests reduced aqueous solubility but improved membrane permeability. This trade-off could influence pharmacokinetic profiles.
- The methoxy analog’s lower logP and higher polar surface area may favor solubility in polar solvents.
Synthetic Considerations :
- The 4-chlorophenyl substituent may enhance stability under acidic conditions compared to the methoxy group, which is prone to demethylation.
Biological Activity
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H16ClN5O2, with a molecular weight of approximately 429.9 g/mol. The compound features a triazoloquinazoline core, which is known for its pharmacological potential.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of quinazoline compounds displayed significant cytotoxic effects against various cancer cell lines. Specifically:
- MCF7 (breast cancer) : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : Similar inhibitory effects were observed.
The compound's mechanism may involve interaction with specific enzymes or receptors associated with cancer cell growth and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in the benzyl and chlorophenyl groups can lead to changes in activity profiles. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | Contains a methoxy group instead of a benzyl group | Potentially different biological activity due to methoxy substitution |
| 4-Benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline | Different triazole framework | May exhibit distinct pharmacological properties |
These variations highlight the importance of functional group positioning and type in determining the compound's overall biological efficacy .
While the exact mechanisms remain under investigation, preliminary studies suggest that the compound may interact with cellular pathways involved in tumor growth and survival. It is hypothesized that it could inhibit key signaling pathways or induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to this compound:
- In Vitro Studies : Various quinazoline derivatives were synthesized and tested against multiple cancer cell lines. The results indicated a range of IC50 values demonstrating their potential as anticancer agents.
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) models have been developed to predict the activity of related compounds based on their structural features. These models showed good predictive capabilities for anticancer activities across different cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
